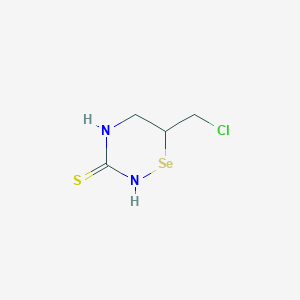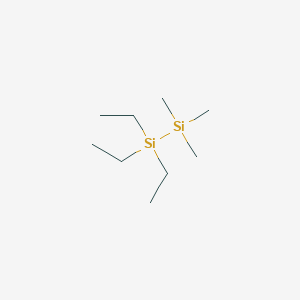
1,1,1-Triethyl-2,2,2-trimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethyl-2,2,2-trimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to ethyl and methyl groups
Métodos De Preparación
The synthesis of 1,1,1-Triethyl-2,2,2-trimethyldisilane typically involves the reaction of silicon-based precursors with ethyl and methyl reagents under controlled conditions. One common method involves the use of chlorosilanes as starting materials, which react with ethyl and methyl lithium reagents to form the desired disilane compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,1,1-Triethyl-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other reduced silicon species.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include halogens, alkyl lithium compounds, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1,1,1-Triethyl-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it a valuable intermediate in various organic and inorganic synthesis processes.
Medicine: The compound’s unique properties may make it useful in the development of new pharmaceuticals or medical materials.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethyldisilane exerts its effects depends on the specific application. In chemical reactions, the silicon atoms act as reactive centers, facilitating the formation or breaking of bonds with other atoms or molecules. The ethyl and methyl groups can influence the compound’s reactivity and stability, making it suitable for various synthetic applications.
Comparación Con Compuestos Similares
1,1,1-Triethyl-2,2,2-trimethyldisilane can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethyl-2,2,2-triphenyldisilane: This compound has phenyl groups instead of ethyl groups, which can affect its reactivity and applications.
1,1,2,2-Tetramethyldisilane: This compound has a different arrangement of methyl groups, leading to variations in its chemical properties and uses.
1,1,1-Trimethyldisilane: A simpler compound with only methyl groups, which may have different reactivity and applications compared to the triethyl variant.
Propiedades
Número CAS |
57080-44-1 |
|---|---|
Fórmula molecular |
C9H24Si2 |
Peso molecular |
188.46 g/mol |
Nombre IUPAC |
triethyl(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si2/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
Clave InChI |
YZLWRHAZMBUSRX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


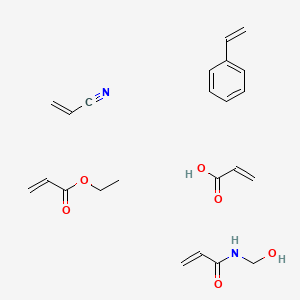
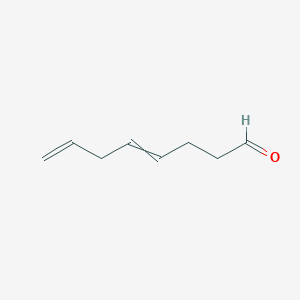
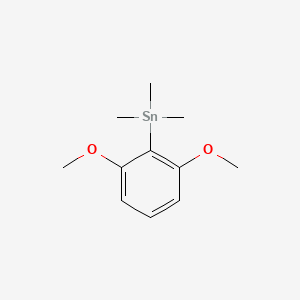
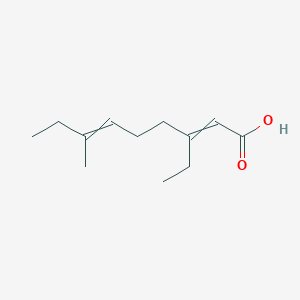
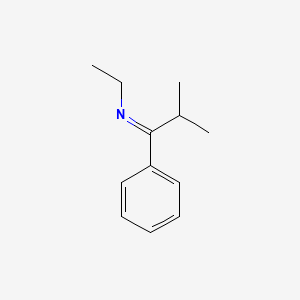
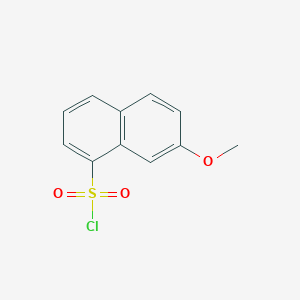
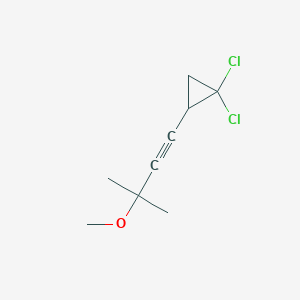
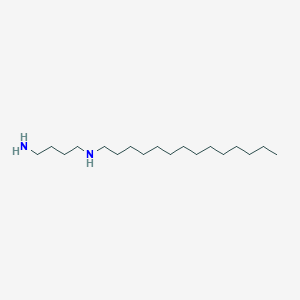
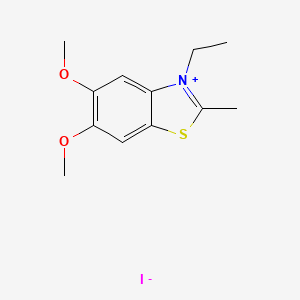
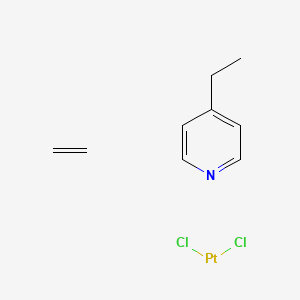
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
